molecular formula C26H27F4N5O2 B14059474 (2S,4R)-1-(2-(5-(difluoromethyl)-1H-pyrazol-1-yl)acetyl)-4-fluoro-N-((S)-(6-fluoro-5-isopropylpyridin-2-yl)(phenyl)methyl)pyrrolidine-2-carboxamide

(2S,4R)-1-(2-(5-(difluoromethyl)-1H-pyrazol-1-yl)acetyl)-4-fluoro-N-((S)-(6-fluoro-5-isopropylpyridin-2-yl)(phenyl)methyl)pyrrolidine-2-carboxamide

Cat. No.: B14059474
M. Wt: 517.5 g/mol
InChI Key: JQFIOXJEIMCNNR-FHZYATBESA-N
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Description

(2S,4R)-1-(2-(5-(difluoromethyl)-1H-pyrazol-1-yl)acetyl)-4-fluoro-N-((S)-(6-fluoro-5-isopropylpyridin-2-yl)(phenyl)methyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including pyrazole, pyrrolidine, and pyridine rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(2-(5-(difluoromethyl)-1H-pyrazol-1-yl)acetyl)-4-fluoro-N-((S)-(6-fluoro-5-isopropylpyridin-2-yl)(phenyl)methyl)pyrrolidine-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as the difluoromethyl-pyrazole and the fluoro-pyrrolidine derivatives. These intermediates are then coupled under specific reaction conditions, often involving catalysts and reagents like palladium or copper complexes, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(2-(5-(difluoromethyl)-1H-pyrazol-1-yl)acetyl)-4-fluoro-N-((S)-(6-fluoro-5-isopropylpyridin-2-yl)(phenyl)methyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (2S,4R)-1-(2-(5-(difluoromethyl)-1H-pyrazol-1-yl)acetyl)-4-fluoro-N-((S)-(6-fluoro-5-isopropylpyridin-2-yl)(phenyl)methyl)pyrrolidine-2-carboxamide can be used to study enzyme interactions and protein binding due to its multiple functional groups.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may allow for the design of drugs with specific target interactions and improved efficacy.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(2-(5-(difluoromethyl)-1H-pyrazol-1-yl)acetyl)-4-fluoro-N-((S)-(6-fluoro-5-isopropylpyridin-2-yl)(phenyl)methyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-1-(2-(5-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)-4-fluoro-N-((S)-(6-fluoro-5-isopropylpyridin-2-yl)(phenyl)methyl)pyrrolidine-2-carboxamide
  • (2S,4R)-1-(2-(5-(methyl)-1H-pyrazol-1-yl)acetyl)-4-fluoro-N-((S)-(6-fluoro-5-isopropylpyridin-2-yl)(phenyl)methyl)pyrrolidine-2-carboxamide

Uniqueness

The uniqueness of (2S,4R)-1-(2-(5-(difluoromethyl)-1H-pyrazol-1-yl)acetyl)-4-fluoro-N-((S)-(6-fluoro-5-isopropylpyridin-2-yl)(phenyl)methyl)pyrrolidine-2-carboxamide lies in its difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s stability and binding affinity to specific targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C26H27F4N5O2

Molecular Weight

517.5 g/mol

IUPAC Name

(2S,4R)-1-[2-[5-(difluoromethyl)pyrazol-1-yl]acetyl]-4-fluoro-N-[(S)-(6-fluoro-5-propan-2-ylpyridin-2-yl)-phenylmethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C26H27F4N5O2/c1-15(2)18-8-9-19(32-25(18)30)23(16-6-4-3-5-7-16)33-26(37)21-12-17(27)13-34(21)22(36)14-35-20(24(28)29)10-11-31-35/h3-11,15,17,21,23-24H,12-14H2,1-2H3,(H,33,37)/t17-,21+,23+/m1/s1

InChI Key

JQFIOXJEIMCNNR-FHZYATBESA-N

Isomeric SMILES

CC(C)C1=C(N=C(C=C1)[C@H](C2=CC=CC=C2)NC(=O)[C@@H]3C[C@H](CN3C(=O)CN4C(=CC=N4)C(F)F)F)F

Canonical SMILES

CC(C)C1=C(N=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3CC(CN3C(=O)CN4C(=CC=N4)C(F)F)F)F

Origin of Product

United States

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